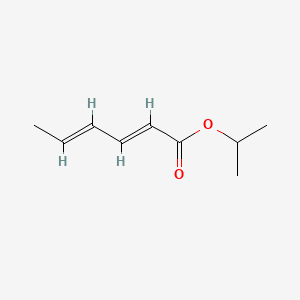
Isopropyl sorbate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isopropyl sorbate is a useful research compound. Its molecular formula is C9H14O2 and its molecular weight is 154.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antimicrobial. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Antimicrobial Properties
Isopropyl sorbate exhibits significant antimicrobial activity, making it a valuable preservative in food and pharmaceutical industries. Research has demonstrated that this compound is more effective than traditional sorbates like sorbic acid and potassium sorbate against various microorganisms.
- Comparative Studies : In comparative studies, this compound showed superior antimicrobial effects against pathogens such as Escherichia coli and Candida albicans. It was found to actively kill these organisms at neutral pH levels, which is crucial for its application in food products that are often neutral or slightly acidic .
- Mechanism of Action : The antimicrobial action of this compound involves disrupting the microbial cell membrane, leading to cell lysis. This mechanism is similar to that of other sorbates but with enhanced efficacy due to the esterification process, which improves solubility and penetration into microbial cells .
Biocompatibility Studies
Biocompatibility is an essential factor for any compound used in food and pharmaceuticals. Studies have assessed the cytotoxicity of this compound using various assays:
- Cell Viability Assays : The MTT assay indicated that this compound has an IC50 value of 0.32% w/w, which suggests a relatively high level of biocompatibility compared to other preservatives like potassium sorbate . Flow cytometry results further supported these findings, indicating that while this compound can cause cell damage, it does not significantly increase mortality in in vivo models like Galleria mellonella larvae .
- Safety Profile : The overall safety profile of this compound suggests it could be a preferable alternative to existing preservatives, especially considering the increasing scrutiny over the safety of traditional preservatives .
Food Preservation
This compound's role as a food preservative is critical due to its ability to inhibit mold and yeast growth in various food products:
- Applications in Food Products : It can be incorporated directly into food formulations or used in packaging materials. For instance, studies have shown that incorporating this compound into low-density polyethylene (LDPE) films can effectively inhibit microbial growth during storage .
- Regulatory Approval : this compound is recognized as safe for use in food products by regulatory bodies, which enhances its appeal for manufacturers looking for effective preservation solutions without compromising safety .
Case Studies and Research Findings
Several case studies have been conducted to evaluate the effectiveness and safety of this compound:
属性
CAS 编号 |
44987-75-9 |
|---|---|
分子式 |
C9H14O2 |
分子量 |
154.21 g/mol |
IUPAC 名称 |
propan-2-yl (2E,4E)-hexa-2,4-dienoate |
InChI |
InChI=1S/C9H14O2/c1-4-5-6-7-9(10)11-8(2)3/h4-8H,1-3H3/b5-4+,7-6+ |
InChI 键 |
PERLTXCUPZSJTA-YTXTXJHMSA-N |
SMILES |
CC=CC=CC(=O)OC(C)C |
手性 SMILES |
C/C=C/C=C/C(=O)OC(C)C |
规范 SMILES |
CC=CC=CC(=O)OC(C)C |
Key on ui other cas no. |
55584-26-4 44987-75-9 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















